molecular formula C10H10BrF2NO3S B1529085 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine CAS No. 1704065-64-4

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine

Cat. No.: B1529085
CAS No.: 1704065-64-4
M. Wt: 342.16 g/mol
InChI Key: XMXZCJMKTSRECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a morpholine ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine typically involves the following steps:

  • Bromination: : Starting with 2,4-difluorophenol, bromination is performed using bromine in the presence of a catalyst to introduce the bromo group at the 2-position.

  • Sulfonylation: : The brominated compound undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

  • Morpholine Reaction: : The sulfonylated compound is then reacted with morpholine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions such as temperature control, solvent choice, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to a carboxylic acid.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃).

Major Products Formed

  • Oxidation: : 2-Bromo-4,5-difluorobenzoic acid.

  • Reduction: : 4-((2-Bromo-4,5-difluorophenyl)sulfanyl)morpholine.

  • Substitution: : Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can be compared to other similar compounds such as:

  • 4-((2-Bromo-4-fluorophenyl)sulfonyl)morpholine

  • 4-((2-Bromo-5-fluorophenyl)sulfonyl)morpholine

  • 4-((2-Chloro-4,5-difluorophenyl)sulfonyl)morpholine

These compounds differ in the position and type of halogen substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZCJMKTSRECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.